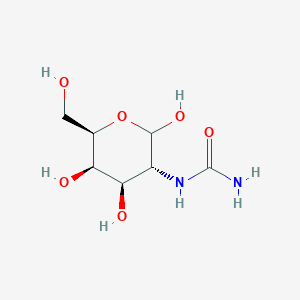

2-(carbamoylamino)-2-deoxy-D-galactopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamoylamino compounds are generally derived from carbamic acid and involve the addition of a carbamoyl moiety to another molecule . They are involved in a variety of biological and chemical processes .

Synthesis Analysis

The synthesis of carbamoylamino compounds often involves the reaction of isocyanic acid with proteins, peptides, or amino acids, resulting in a post-translational modification known as carbamoylation .Chemical Reactions Analysis

Carbamoylamino compounds can undergo a variety of chemical reactions. For example, they can participate in carbamoylation, a non-enzymatic reaction during which a carbamoyl moiety is added to proteins, peptides, or amino acids .Aplicaciones Científicas De Investigación

Biocatalysis and Enzymatic Kinetic Resolution

“2-(Carbamoylamino)-2-deoxy-D-galactopyranose” is a substrate for N-carbamoylases, specifically d-carbamoylase (E.C. 3.5.1.77) and l-carbamoylase (E.C. 3.5.1.87). These enzymes hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, yielding enantiomerically pure amino acids, ammonia, and CO₂. The strict enantiospecificity of these carbamoylases makes them ideal for kinetic resolution processes, allowing the production of optically pure D- or L-amino acids .

Biofuels and Plastics

Synthetic nicotinamide biomimetics (NCBs), including compounds like “2-(carbamoylamino)-2-deoxy-D-galactopyranose,” serve as alternatives to natural cofactors. These NCBs can potentially scale up biocatalytic reactions for bulk chemical production, such as biofuels and plastics. Their relatively low cost and ease of manufacture make them attractive candidates for sustainable processes .

Pharmacological Applications

While research on this compound is limited, its derivatives may exhibit interesting pharmacological activities. For instance, indole derivatives (which share some structural features with our compound) have diverse biological effects. Further exploration could reveal potential therapeutic applications .

Safety And Hazards

Direcciones Futuras

The future directions of research into carbamoylamino compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthesis methods, the discovery of new biological effects, and the application of these compounds in the treatment of various diseases .

Propiedades

IUPAC Name |

[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O6/c8-7(14)9-3-5(12)4(11)2(1-10)15-6(3)13/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWKHUVWCUFCFS-GASJEMHNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NC(=O)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(carbamoylamino)-2-deoxy-D-galactopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)

![4-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether](/img/structure/B2911944.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911949.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2911952.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B2911962.png)